2-Amino-2-[1-(2,4-difluorophenyl)cyclopropyl]acetic acid
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Overview
Description
2-Amino-2-[1-(2,4-difluorophenyl)cyclopropyl]acetic acid is a compound with the molecular formula C8H7F2NO2 It is known for its unique structure, which includes a cyclopropyl ring and two fluorine atoms attached to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[1-(2,4-difluorophenyl)cyclopropyl]acetic acid typically involves the reaction of 2,4-difluorophenylacetonitrile with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency and quality. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-[1-(2,4-difluorophenyl)cyclopropyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and fluorine groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-Amino-2-[1-(2,4-difluorophenyl)cyclopropyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-[1-(2,4-difluorophenyl)cyclopropyl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(2,4-difluorophenyl)acetic acid
- 2-Amino-2-(3,4-difluorophenyl)acetic acid
- 2-Amino-2-(2,5-difluorophenyl)acetic acid
Uniqueness
2-Amino-2-[1-(2,4-difluorophenyl)cyclopropyl]acetic acid is unique due to the presence of the cyclopropyl ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Properties
Molecular Formula |
C11H11F2NO2 |
---|---|
Molecular Weight |
227.21 g/mol |
IUPAC Name |
2-amino-2-[1-(2,4-difluorophenyl)cyclopropyl]acetic acid |
InChI |
InChI=1S/C11H11F2NO2/c12-6-1-2-7(8(13)5-6)11(3-4-11)9(14)10(15)16/h1-2,5,9H,3-4,14H2,(H,15,16) |
InChI Key |
ZIIQUZFFYCLTAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C=C(C=C2)F)F)C(C(=O)O)N |
Origin of Product |
United States |
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